molecular formula C45H69N13O10 B568467 H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 CAS No. 121185-80-6

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2

Cat. No.: B568467
CAS No.: 121185-80-6
M. Wt: 952.128
InChI Key: YLTFQOICKYWHBA-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 is a peptide composed of the amino acids tyrosine, glutamine, leucine, glycine, arginine, and phenylalanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: has several scientific research applications:

    Chemistry: Studied for its unique sequence and potential to form stable structures.

    Biology: Used to investigate protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.

Comparison with Similar Compounds

Similar Compounds

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: (Semaglutide)

  • H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

Uniqueness

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTFQOICKYWHBA-LBBUGJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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